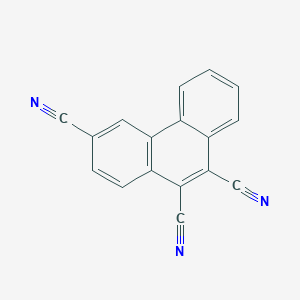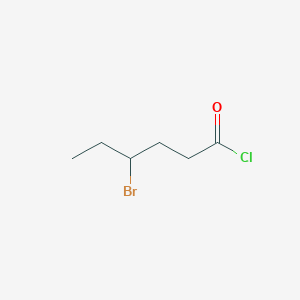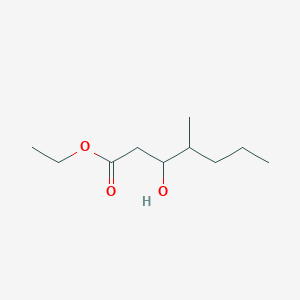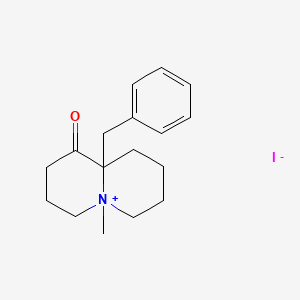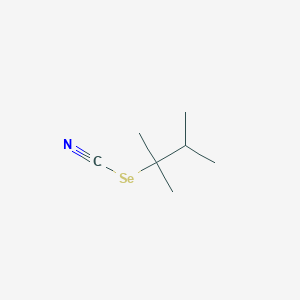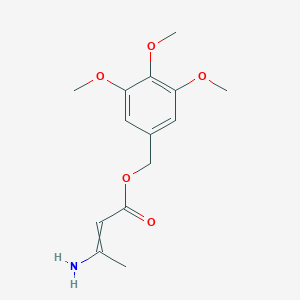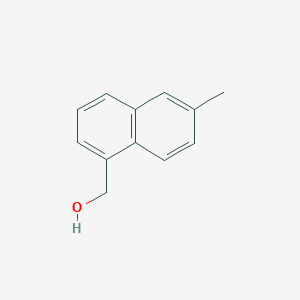![molecular formula C9H22OSi2 B14584158 Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane CAS No. 61245-01-0](/img/structure/B14584158.png)
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silicon atom. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and industry. The presence of both vinyl and methoxy groups in its structure allows for diverse chemical reactivity and functionalization.
Méthodes De Préparation
The synthesis of Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane typically involves the reaction of vinyl-containing silanes with methoxy-containing silanes under controlled conditions. One common method involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a platinum catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form silanes with different functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Polymerization: The vinyl group can undergo polymerization reactions to form polymers with unique properties.
Common reagents and conditions used in these reactions include catalysts like platinum or palladium, solvents such as toluene or dichloromethane, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity allows for the creation of materials with tailored properties.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane exerts its effects is primarily through its ability to undergo various chemical reactions. The vinyl group can participate in addition reactions, while the methoxy group can be involved in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds or materials with desired properties.
Comparaison Avec Des Composés Similaires
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane can be compared with other similar organosilicon compounds, such as:
Vinyltrimethoxysilane: Similar in having a vinyl group, but differs in the number and type of methoxy groups attached to the silicon atom.
Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group instead of a vinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of vinyl and methoxy groups, which provides a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
61245-01-0 |
|---|---|
Formule moléculaire |
C9H22OSi2 |
Poids moléculaire |
202.44 g/mol |
Nom IUPAC |
ethenyl-[2-[methoxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C9H22OSi2/c1-7-11(3,4)8-9-12(5,6)10-2/h7H,1,8-9H2,2-6H3 |
Clé InChI |
LTBWQWNVDHOXTR-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CC[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)

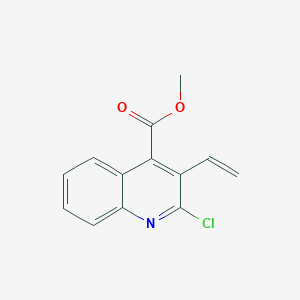
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
